5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid

Description

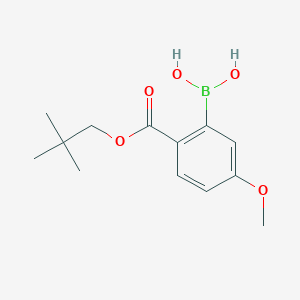

5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a methoxy group at the 5-position and a bulky neopentyloxycarbonyl group at the 2-position. The neopentyloxycarbonyl moiety (a tertiary alkyl ester) introduces significant steric hindrance, which distinguishes this compound from simpler phenylboronic acids. Boronic acids are widely used in organic synthesis, catalysis, and biomedical applications due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles under specific pH conditions . The methoxy group is electron-donating, modulating the Lewis acidity of the boron center, while the neopentyloxycarbonyl group enhances stability against hydrolysis compared to linear alkyl esters .

Properties

IUPAC Name |

[2-(2,2-dimethylpropoxycarbonyl)-5-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO5/c1-13(2,3)8-19-12(15)10-6-5-9(18-4)7-11(10)14(16)17/h5-7,16-17H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSKLGLSBOFRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)C(=O)OCC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound. The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds.

Result of Action

The result of the action of this compound is the successful formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction. This leads to the synthesis of a variety of organic compounds.

Action Environment

The action of this compound in the Suzuki–Miyaura coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of the reaction. The stability, preparation, and environmental benignity of the organoboron reagent also play a significant role.

Biochemical Analysis

Biochemical Properties

5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of organic groups from boron to palladium. This interaction is essential for the transmetalation process, which is a key step in the Suzuki–Miyaura coupling reaction.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The binding of the compound to specific proteins and enzymes is essential for its biochemical activity, influencing various cellular processes and pathways.

Biological Activity

5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenylboronic acid moiety that is known for its ability to interact with diols and other biological molecules. The presence of the methoxy and neopentyloxycarbonyl groups enhances its lipophilicity and potentially its biological activity.

- Molecular Formula : C15H21B O4

- Molecular Weight : 273.15 g/mol

The mechanism of action for phenylboronic acids generally involves their ability to form reversible covalent bonds with diols, which can influence various biological pathways. Specifically, this compound may interact with enzymes involved in metabolic processes or serve as a scaffold for drug development targeting specific receptors.

Antimicrobial Activity

Recent studies have indicated that phenylboronic acids exhibit notable antimicrobial properties. Research has shown that compounds similar to this compound can inhibit the growth of various microorganisms, including bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Bacillus cereus | 8 µg/mL | |

| Aspergillus niger | 4 µg/mL |

These findings suggest that the compound may have potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Case Studies

-

Antifungal Activity :

A study investigating the antifungal properties of phenylboronic acids demonstrated that compounds with similar structures effectively inhibited the growth of Candida albicans. The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme for fungal protein synthesis . -

Antibacterial Effects :

Another study focused on the antibacterial activity against Bacillus cereus and Escherichia coli, revealing that certain phenylboronic acids had lower MIC values than established antibiotics, indicating their potential as novel antibacterial agents . -

Mechanistic Insights :

Molecular docking studies have provided insights into how this compound might interact with target proteins. These studies suggest that the compound could stabilize certain conformations of target enzymes, thereby enhancing its inhibitory effects .

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions

One of the primary applications of 5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The presence of the methoxy and neopentyloxycarbonyl groups enhances the reactivity and selectivity of this compound in such reactions, allowing for more efficient synthesis pathways .

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Boronic Acid Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Aqueous/organic biphasic system with Pd catalyst |

| 2-Methoxyphenylboronic acid | 75 | Organic solvent with base |

| p-Nitrophenylboronic acid | 70 | Aqueous conditions |

Anticancer Potential

Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells, promoting programmed cell death. Studies have shown that derivatives with specific substituents can enhance selectivity towards cancer cells while minimizing effects on normal cells .

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted on various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound was tested at varying concentrations over a period of 48 hours, demonstrating dose-dependent effects.

Therapeutic Applications

Diabetes Management

Emerging studies suggest that boronic acids may play a role in glucose regulation. Research has indicated that certain boronic acid derivatives can inhibit glucose transporters, potentially leading to new therapeutic strategies for managing diabetes. The ability of this compound to modulate glucose uptake presents an exciting avenue for further investigation in diabetes treatment .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed cross-coupling reactions. The steric bulk of the neopentyloxycarbonyl group at the ortho position modulates reactivity and selectivity:

-

Regioselectivity : In coupling with aryl halides, the ortho substituent can induce steric hindrance, favoring coupling at the para position relative to the boronic acid group .

-

Catalyst Systems : Pd(OAc)₂ with SPhos ligand and Na₂CO₃ base in toluene (90°C) achieves optimal yields for ortho-substituted phenylboronic acids .

-

Electronic Effects : The methoxy group at position 5 enhances electron density, accelerating oxidative addition steps in Pd-catalyzed couplings .

Table 1 : Example Suzuki–Miyaura Reaction Conditions and Outcomes

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| 3,4,5-Tribromo-2,6-lutidine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 60–90 | para-Selective |

| Aryl Chlorides | PdCl₂(dppf) | Et₃N | THF | 70–85 | Steric-guided |

Esterification and Transesterification

The neopentyloxycarbonyl group is introduced via esterification or transesterification of a precursor carboxylic acid or ester:

-

Synthetic Route : Reacting 5-methoxy-2-carboxyphenylboronic acid with neopentyl alcohol under Mitsunobu conditions (DIAD, PPh₃) or acid catalysis .

-

Stability : Neopentyl esters resist hydrolysis under basic conditions, making them ideal for multi-step syntheses .

Key Reaction :

Halodeboronation

The boronic acid undergoes halogenation in aqueous media, replacing the boron group with halogens:

-

Mechanism : Electrophilic halogenation via a four-membered transition state, facilitated by the electron-rich aryl ring .

-

Example :

Boroxine Formation

Dehydration under thermal or acidic conditions forms trimeric boroxine rings:

-

Conditions : Heating at 120°C in toluene with molecular sieves .

-

Impact of Substituents : The neopentyl group reduces boroxine stability due to steric strain, favoring monomer retention in solution .

Biological Interactions

While primarily a synthetic intermediate, the compound shows potential in medicinal chemistry:

-

Enzyme Inhibition : Acts as a transition-state analog inhibitor for serine β-lactamases (e.g., KPC-2) via boronate–active site interactions .

-

Synergistic Activity : Restores β-lactam antibiotic efficacy in resistant bacterial strains (FICI ≤ 0.5) .

Protection/Deprotection Strategies

The boronic acid is often protected as a boronic ester for stability:

Comparison with Similar Compounds

Substituent Influence on Reactivity

| Compound Name | Substituents | Electronic Effects | Steric Effects |

|---|---|---|---|

| 5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid | 5-OCH₃, 2-neopentyloxycarbonyl | Methoxy: electron-donating | High steric hindrance |

| Phenylboronic acid | None | — | Minimal |

| 5-Chloro-2-methoxyphenylboronic acid | 5-Cl, 2-OCH₃ | Chloro: electron-withdrawing | Moderate (Cl smaller than neopentyl) |

| 2-Methoxy-5-methylphenylboronic acid | 5-CH₃, 2-OCH₃ | Methyl: weakly electron-donating | Moderate (CH₃ smaller than neopentyl) |

| 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid | 5-OCH₃, 2-OCF₃ | Trifluoromethoxy: electron-withdrawing | Moderate (OCF₃ less bulky) |

- The neopentyloxycarbonyl group creates steric shielding, which may hinder reactions requiring planar transition states (e.g., Suzuki-Miyaura couplings) but improves hydrolytic stability compared to esters with linear alkyl chains .

Solubility and Stability

- Solubility : Neopentyloxycarbonyl’s bulky hydrophobic group likely reduces solubility in polar solvents (e.g., water, acetone) compared to phenylboronic acid or its pinacol esters, which exhibit higher solubility in ketones and ethers . For example, phenylboronic acid’s solubility in acetone is ~200 mg/mL, while pinacol esters exceed 300 mg/mL .

- Hydrolytic Stability : The tertiary ester in the neopentyloxycarbonyl group resists hydrolysis better than primary or secondary esters (e.g., methyl or ethyl esters), making it suitable for prolonged storage or aqueous reactions .

Thermal and Conformational Stability

- Thermal Stability : Bulky substituents like neopentyloxycarbonyl inhibit dehydration to boroxines, which occurs readily in unsubstituted phenylboronic acids at elevated temperatures .

- Crystallinity : Methoxy and neopentyloxycarbonyl groups promote defined crystal structures, as seen in analogs like 2,3-dimethoxyphenylboronic acid, which forms hydrogen-bonded dimers .

Preparation Methods

Step 1: Synthesis of 5-Methoxy-2-hydroxyphenyl Precursor

- Starting from 5-methoxyphenol, the hydroxyl group at the 2-position is functionalized. This can be achieved by selective protection/deprotection steps to ensure regioselectivity.

Step 2: Introduction of the Neopentyloxycarbonyl Group

- The 2-hydroxy group is reacted with neopentyloxycarbonyl chloride in the presence of a base such as triethylamine in an aprotic solvent (e.g., dichloromethane or acetonitrile) at low temperature (0°C to room temperature) to form the 2-(neopentyloxycarbonyl) ether derivative.

Step 3: Formation of the Boronic Acid Group

The aromatic ring is subjected to directed ortho-metalation (DoM) using a strong base like n-butyllithium at low temperature (e.g., −78°C) in anhydrous ether or THF.

The lithiated intermediate is then quenched with trimethyl borate to form the boronate ester intermediate.

Subsequent acidic hydrolysis (e.g., with dilute HCl) converts the boronate ester to the free boronic acid.

Purification is typically achieved by recrystallization from ethanol/water mixtures or by chromatographic methods.

Mechanochemical and Green Chemistry Approaches

Recent advances in boronic acid ester synthesis have demonstrated solvent-free mechanochemical methods using ball milling:

Mixing the boronic acid precursor with diols such as pinacol under mechanochemical grinding yields boronic esters in high yields (often >90%) without solvents.

This approach can be adapted for the synthesis of substituted phenylboronic acid esters, potentially including neopentyloxycarbonyl derivatives, by careful selection of reaction conditions.

Representative Data Table: Yields and Conditions for Boronic Acid Ester Formation

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of hydroxyl group | Neopentyloxycarbonyl chloride, Et3N, DCM, 0°C to RT | 85-95 | Formation of neopentyloxycarbonyl ether |

| 2 | Directed ortho-metalation | n-Butyllithium, THF, −78°C | — | Lithiation at 2-position |

| 3 | Borylation | Trimethyl borate, −78°C to RT | 80-90 | Formation of boronate ester |

| 4 | Hydrolysis | Dilute HCl, RT | 90-95 | Conversion to boronic acid |

| 5 | Mechanochemical ester formation* | Ball milling with pinacol, solvent-free | 90-96 | Alternative green method for ester formation |

Research Findings and Observations

The ortho substitution with bulky neopentyloxycarbonyl groups can influence the regioselectivity and yield of lithiation and borylation steps due to steric hindrance.

Methoxy substitution at the 5-position generally activates the aromatic ring toward electrophilic substitution and facilitates metalation at the ortho position.

Boronic acid derivatives with bulky protecting groups show varied binding affinities in biological assays, indicating the importance of substitution pattern for activity and stability.

The use of triethylamine as a base in protection steps and anhydrous solvents is critical to avoid side reactions and hydrolysis of sensitive intermediates.

Purification by recrystallization from ethanol/water mixtures is effective for obtaining high-purity boronic acids.

Q & A

Q. What are the common synthetic routes for preparing 5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) introducing the boronic acid group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a methoxy-substituted aryl halide precursor, and (2) protecting the hydroxyl group with a neopentyloxycarbonyl moiety via esterification. Reaction conditions such as temperature (optimized at 80–100°C), solvent choice (e.g., THF or dioxane), and base (e.g., Na₂CO₃) significantly impact yield. Prolonged reaction times or excessive base can lead to boronic acid decomposition .

Q. How does the solubility profile of this compound compare to other phenylboronic acid derivatives?

Phenylboronic acid derivatives exhibit high solubility in polar aprotic solvents (e.g., acetone, 3-pentanone) and moderate solubility in chloroform, as shown in studies of pinacol esters . The neopentyloxycarbonyl group likely enhances solubility in ethers and ketones but reduces it in hydrocarbons. For cross-coupling reactions, chloroform or acetone is recommended due to their ability to stabilize boronic acids while minimizing side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the methoxy and neopentyloxycarbonyl substituents, while ¹¹B NMR verifies boronic acid integrity.

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%, as per industry standards) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 279.1). Contaminants like anhydrides (common in boronic acids) require monitoring via TLC or GC-MS .

Advanced Research Questions

Q. In biochemical applications, how does the boronic acid moiety interact with diol-containing biomolecules?

The boronic acid group forms reversible covalent bonds with vicinal diols (e.g., carbohydrates), enabling applications in glycoprotein sensing or drug delivery. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities (Kd). For example, competitive assays with alizarin red S displacement provide a fluorescence-based method to study diol-binding kinetics .

Q. How can researchers resolve contradictory data on catalytic activity in different solvent systems?

Discrepancies often arise from solvent polarity effects on boronic acid hydration (trigonal vs. tetrahedral boron). Systematic studies using kinetic profiling in solvents like DMSO (polar aprotic) vs. ether (non-polar) are advised. Control experiments with deuterated solvents and ¹¹B NMR can track hydration states, while DFT calculations model solvent interactions .

Q. How does the steric bulk of the neopentyloxycarbonyl group influence reactivity?

The neopentyl group introduces steric hindrance, slowing nucleophilic substitutions compared to methyl or ethyl esters. For example, Suzuki coupling with bulky aryl halides may require elevated temperatures (110°C) or microwave assistance. Comparative studies with 2-methoxycarbonyl analogs (less hindered) highlight rate differences, necessitating optimized catalyst loading (e.g., 5 mol% Pd) .

Q. What stability considerations are critical under varying pH conditions?

The compound is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes in strong bases (pH >10) due to boronate ester cleavage. Storage at 0–4°C in anhydrous solvents (e.g., acetonitrile) under inert gas (N₂/Ar) prevents oxidation. Degradation products (e.g., boric acid) can be monitored via FTIR (B-O stretch at 1340 cm⁻¹) .

Methodological Recommendations

- Contradiction Analysis: Use orthogonal techniques (e.g., NMR + HPLC) to validate purity and structure .

- Reaction Optimization: Screen Pd catalysts (e.g., PdCl₂(dppf)) and bases (K₃PO₄ vs. Cs₂CO₃) for cross-coupling .

- Biochemical Assays: Pair boronic acid with fluorescent probes (e.g., alizarin red S) for real-time interaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.